molecular formula C11H10N2O B13982500 [2,2'-Bipyridin]-6-ylmethanol

[2,2'-Bipyridin]-6-ylmethanol

Cat. No.: B13982500
M. Wt: 186.21 g/mol
InChI Key: FHSYXEVCRNGPHH-UHFFFAOYSA-N
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Description

[2,2’-Bipyridin]-6-ylmethanol: is an organic compound that belongs to the bipyridine family It consists of two pyridine rings connected at the 2 and 2’ positions, with a hydroxymethyl group attached to the 6 position of one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridin]-6-ylmethanol typically involves the functionalization of 2,2’-bipyridine. One common method is the hydroxymethylation of 2,2’-bipyridine using formaldehyde and a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of [2,2’-Bipyridin]-6-ylmethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [2,2’-Bipyridin]-6-ylmethanol is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics .

Biology: In biological research, this compound is explored for its potential as a chelating agent in metal ion detection and removal. It is also investigated for its role in enzyme mimetics and artificial metalloenzymes .

Medicine: The compound’s ability to form complexes with metals makes it a candidate for drug delivery systems and diagnostic agents. Its derivatives are studied for their potential therapeutic properties .

Industry: In the industrial sector, [2,2’-Bipyridin]-6-ylmethanol is used in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination complexes are applied in catalysis and material science .

Mechanism of Action

The mechanism of action of [2,2’-Bipyridin]-6-ylmethanol primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the hydroxymethyl group provide multiple binding sites for metal ions, forming stable chelate complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization .

Molecular Targets and Pathways: The primary molecular targets are transition metal ions. The coordination of [2,2’-Bipyridin]-6-ylmethanol with these ions can alter their electronic properties, enhancing their reactivity and selectivity in catalytic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

(6-pyridin-2-ylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-4-3-6-11(13-9)10-5-1-2-7-12-10/h1-7,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSYXEVCRNGPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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